(Z)-Eprosartan

Description

Properties

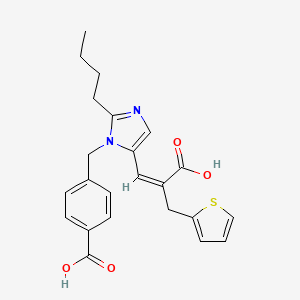

IUPAC Name |

4-[[2-butyl-5-[(Z)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29)/b18-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROAFUQRIXKEMV-PDGQHHTCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(/CC3=CC=CS3)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (Z)-Eprosartan Impurities

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, isolation, and characterization of the (Z)-Eprosartan impurity, a critical aspect of quality control in the manufacturing of the antihypertensive drug Eprosartan. Drawing upon established scientific principles and analytical techniques, this document aims to equip researchers and drug development professionals with the necessary knowledge to understand and manage this and other related impurities.

Introduction: The Significance of Impurity Profiling in Eprosartan

Eprosartan, chemically known as (E)-α-[[2-butyl-1-[(4-carboxyphenyl)methyl]-1H-imidazol-5-yl]methylene]-2-thiophenepropanoic acid, is a potent angiotensin II receptor antagonist. Its therapeutic efficacy is intrinsically linked to its specific geometric configuration, the (E)-isomer. The presence of its geometric isomer, (Z)-Eprosartan, and other process-related or degradation impurities can potentially impact the drug's safety and efficacy profile. Therefore, rigorous control and characterization of these impurities are mandated by regulatory bodies worldwide.

The formation of the (Z)-isomer can occur through various mechanisms, including photochemical conversion and potentially during the synthetic process itself. This guide will delve into the scientific underpinnings of (Z)-Eprosartan's formation, present methodologies for its targeted synthesis for use as a reference standard, and detail the analytical techniques required for its unambiguous characterization.

Genesis of (Z)-Eprosartan: Synthetic and Degradative Pathways

The presence of (Z)-Eprosartan as an impurity can arise from two primary sources: as a process-related impurity during the synthesis of the active pharmaceutical ingredient (API) or as a degradation product.

Process-Related Formation: The Knoevenagel Condensation

The synthesis of Eprosartan often involves a Knoevenagel condensation reaction. This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. The stereoselectivity of this reaction, which determines the ratio of (E) to (Z) isomers, is influenced by several factors including the choice of catalyst, solvent, and reaction temperature.

While the synthesis is designed to predominantly yield the thermodynamically more stable (E)-isomer, suboptimal reaction conditions can lead to the formation of the (Z)-isomer. For instance, the use of certain bases or solvents can influence the transition state of the reaction, potentially lowering the energy barrier for the formation of the (Z)-isomer. It has been noted in similar reactions that the initial product may be a mixture of E and Z isomers that can equilibrate to the more stable isomer under the reaction conditions.

Degradation-Induced Formation: Photochemical Isomerization

(Z)-Eprosartan has been identified as a significant photodegradation product of (E)-Eprosartan. Exposure of (E)-Eprosartan to light, particularly in an alkaline environment, can induce isomerization of the double bond. This process is thought to proceed through a radical mechanism, where the ionization of the carboxyl group in an alkaline medium stabilizes the radical intermediate, facilitating the conversion from the (E) to the (Z) configuration. This highlights the importance of controlled storage and handling conditions for the drug substance and formulated product to prevent the formation of this impurity over time.

Pharmacological profile of (Z)-Eprosartan versus E-isomer

An In-Depth Technical Guide to the Pharmacological Profile of (Z)-Eprosartan versus its E-Isomer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the pharmacological properties of Eprosartan, focusing on the distinction between its commercially available (E)-isomer and the less-characterized (Z)-isomer. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the experimental rationale and methodologies crucial for the characterization of such compounds in a drug development context.

Eprosartan is a potent, orally active antihypertensive agent belonging to the angiotensin II receptor blocker (ARB) class of drugs.[1] It selectively antagonizes the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[2][3] A unique structural feature of Eprosartan, compared to other ARBs like losartan or valsartan, is its non-biphenyl, non-tetrazole chemical structure.[3]

The Eprosartan molecule contains a carbon-carbon double bond, which gives rise to geometric isomerism, resulting in two distinct forms: the (E)-isomer and the (Z)-isomer. The commercially available and pharmacologically characterized form of Eprosartan is the (E)-isomer.[4] However, studies have shown that the (E)-isomer can be converted to the (Z)-isomer under specific conditions, such as exposure to photo-alkaline environments.[5][6] This raises important questions regarding the pharmacological activity and potential clinical relevance of the (Z)-isomer, which remains largely uncharacterized in the public domain.

This guide will first detail the established pharmacological profile of (E)-Eprosartan. It will then address the current knowledge gap concerning the (Z)-isomer and, most importantly, provide a comprehensive, field-proven experimental framework for its complete pharmacological characterization.

Caption: Isomerization of (E)-Eprosartan to (Z)-Eprosartan.

Pharmacological Profile of (E)-Eprosartan

The pharmacological activity of (E)-Eprosartan has been extensively studied and is well-documented. Its primary mechanism of action is the competitive and reversible blockade of the AT1 receptor.[7]

Mechanism of Action at the AT1 Receptor

(E)-Eprosartan exhibits high affinity and selectivity for the AT1 receptor subtype, with negligible interaction with the AT2 receptor.[8] By binding to the AT1 receptor, it prevents angiotensin II from exerting its physiological effects, which include:

-

Vasoconstriction of vascular smooth muscle[3]

-

Aldosterone synthesis and secretion[2]

-

Renal sodium reabsorption[7]

-

Sympathetic nervous system activation[1]

Unlike some other ARBs, Eprosartan is described as a pure competitive antagonist.[8] Furthermore, it has been shown to exhibit robust inverse agonist activity at both wild-type and constitutively active AT1 receptors, suggesting it can reduce basal receptor signaling in the absence of an agonist.[9]

Caption: Mechanism of action of (E)-Eprosartan at the AT1 receptor.

In Vitro and In Vivo Pharmacology

In vitro studies have demonstrated the potency of (E)-Eprosartan in competitively blocking angiotensin II-induced vascular contraction.[8] In various animal models of hypertension, including spontaneously hypertensive rats (SHR), (E)-Eprosartan effectively reduces blood pressure.[10] Clinical trials in humans have confirmed its antihypertensive efficacy, showing significant reductions in both systolic and diastolic blood pressure compared to placebo.[11]

| Parameter | Value | Reference |

| Receptor Target | Angiotensin II Type 1 (AT1) | [3] |

| Binding Nature | Competitive, Reversible | [7] |

| Inverse Agonism | Demonstrated | [9] |

| Clinical Indication | Hypertension | [11] |

| Bioavailability | Approx. 13% | [3] |

| Plasma Protein Binding | Approx. 98% | [3] |

| Elimination Half-life | 5-9 hours | [3] |

Table 1: Summary of the Pharmacological Properties of (E)-Eprosartan

The (Z)-Isomer of Eprosartan: A Knowledge Gap

The primary source of information on (Z)-Eprosartan comes from a study on the photodegradation of (E)-Eprosartan.[5][6] This study identified that under photo-alkaline conditions, (E)-Eprosartan isomerizes to a single degradation product, which was structurally confirmed as (Z)-Eprosartan using liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-nuclear magnetic resonance (LC-NMR).

Crucially, to date, there is no publicly available data on the pharmacological profile of the isolated (Z)-isomer of Eprosartan. Key questions that remain unanswered include:

-

What is the binding affinity of (Z)-Eprosartan for the AT1 receptor compared to the (E)-isomer?

-

Does (Z)-Eprosartan act as an antagonist, agonist, or inverse agonist at the AT1 receptor?

-

What is the in vivo antihypertensive efficacy of (Z)-Eprosartan?

-

Are there differences in the pharmacokinetic properties (absorption, distribution, metabolism, excretion) between the two isomers?

The absence of this data represents a significant gap in our understanding of Eprosartan, particularly concerning the potential impact of its degradation products on efficacy and safety.

Proposed Experimental Workflow for the Pharmacological Characterization of (Z)-Eprosartan

To address the aforementioned knowledge gap, a systematic pharmacological evaluation of (Z)-Eprosartan is required. The following section outlines a comprehensive, step-by-step experimental plan that would be employed in a drug discovery and development setting to fully characterize this isomer.

Caption: Proposed workflow for characterizing (Z)-Eprosartan.

Synthesis, Purification, and Analytical Characterization of (Z)-Eprosartan

The first critical step is to obtain a highly pure and stable sample of (Z)-Eprosartan.

Protocol: Synthesis and Purification

-

Isomerization: Induce the isomerization of (E)-Eprosartan to (Z)-Eprosartan under controlled photo-alkaline conditions as previously described.[5][6] This can be achieved by dissolving (E)-Eprosartan in an alkaline solution (e.g., 0.1 N NaOH) and exposing it to a specific wavelength of UV light for a defined period.

-

Preparative HPLC: Utilize preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the (Z)-isomer from the remaining (E)-isomer and any other minor degradation products.

-

Lyophilization: Lyophilize the collected fractions containing the pure (Z)-isomer to obtain a stable, solid powder.

-

Analytical Characterization: Confirm the identity and purity of the isolated (Z)-Eprosartan using:

-

LC-MS: To verify the molecular weight.

-

¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry.

-

Analytical HPLC: To determine the purity (target >98%).

-

In Vitro Binding Assays

These assays are fundamental for determining the affinity of (Z)-Eprosartan for the AT1 receptor.

Protocol: AT1 Receptor Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human AT1 receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Competition Binding: In a 96-well plate, incubate a constant concentration of a radiolabeled AT1 receptor antagonist (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II) with the AT1 receptor-containing membranes in the presence of increasing concentrations of unlabeled (E)-Eprosartan or (Z)-Eprosartan.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ (concentration of the compound that inhibits 50% of specific binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vitro Functional Assays

Functional assays are essential to determine whether (Z)-Eprosartan acts as an antagonist, agonist, or inverse agonist.

Protocol: Calcium Mobilization Assay

-

Cell Culture: Culture AT1-expressing cells in a 96-well black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Compound Addition: Add varying concentrations of (Z)-Eprosartan to the wells. To test for antagonistic activity, pre-incubate the cells with (Z)-Eprosartan before adding a known concentration of angiotensin II (e.g., EC₈₀).

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader with automated injection capabilities (e.g., a FLIPR or FlexStation).

-

Data Analysis: Analyze the peak fluorescence response to determine the effect of (Z)-Eprosartan on intracellular calcium levels. For antagonism, calculate the IC₅₀ value.

Protocol: Inositol Phosphate (IP1) Accumulation Assay

-

Cell Culture and Stimulation: Culture AT1-expressing cells and stimulate them with angiotensin II in the presence or absence of varying concentrations of (Z)-Eprosartan. The assay is performed in the presence of LiCl to inhibit the degradation of IP1.

-

Cell Lysis: Lyse the cells to release intracellular IP1.

-

IP1 Detection: Quantify the accumulated IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay kit.

-

Data Analysis: Plot the IP1 concentration against the log of the (Z)-Eprosartan concentration to determine its effect on angiotensin II-stimulated IP1 production and calculate the IC₅₀ for antagonism.

In Vivo Assessment of Antihypertensive Activity

The in vivo efficacy of (Z)-Eprosartan should be evaluated in a relevant animal model of hypertension.

Protocol: Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

-

Animal Model: Use adult male Spontaneously Hypertensive Rats (SHRs), a well-established genetic model of hypertension.[12]

-

Blood Pressure Measurement: Acclimate the rats to the blood pressure measurement procedure (e.g., tail-cuff method) for several days before the study begins.

-

Dosing: Administer (Z)-Eprosartan, (E)-Eprosartan (as a positive control), and vehicle (as a negative control) orally to different groups of SHRs. A dose-response study should be conducted.

-

Monitoring: Measure systolic and diastolic blood pressure and heart rate at various time points after dosing (e.g., 0, 2, 4, 8, and 24 hours).

-

Data Analysis: Compare the changes in blood pressure from baseline between the different treatment groups to determine the antihypertensive efficacy and duration of action of (Z)-Eprosartan.

Comparative Analysis and Future Perspectives

Upon completion of the proposed experimental workflow, the collected data would allow for a direct comparison of the pharmacological profiles of (Z)-Eprosartan and (E)-Eprosartan.

| Pharmacological Parameter | (E)-Eprosartan | (Z)-Eprosartan |

| AT1 Receptor Binding Affinity (Ki) | Known | To be determined |

| Functional Activity | Competitive Antagonist, Inverse Agonist | To be determined |

| In Vitro Potency (IC₅₀) | Known | To be determined |

| In Vivo Antihypertensive Efficacy | Established | To be determined |

Table 2: Comparative Pharmacological Profile of Eprosartan Isomers (Illustrative)

The results of this comprehensive characterization would have significant implications. If (Z)-Eprosartan is found to have a significantly different pharmacological profile (e.g., lower affinity, reduced antagonism, or even agonistic properties), it would be crucial to assess its formation under various storage and administration conditions to ensure the quality, safety, and efficacy of Eprosartan-containing pharmaceutical products. Conversely, if its profile is similar or even superior, it could open new avenues for drug development.

Conclusion

While the pharmacological profile of (E)-Eprosartan as a potent and selective AT1 receptor antagonist is well-established, the properties of its (Z)-isomer remain a critical unknown. This guide has not only summarized the current knowledge but has also provided a detailed, actionable roadmap for the complete pharmacological characterization of (Z)-Eprosartan. By following the outlined experimental protocols, researchers and drug development professionals can systematically elucidate the binding, functional, and in vivo activities of this isomer, thereby closing a significant knowledge gap and ensuring a more complete understanding of this important antihypertensive agent.

References

-

PubChem. Eprosartan. National Center for Biotechnology Information. [Link][1]

-

Patsnap. What is the mechanism of Eprosartan Mesylate?. [Link][2]

-

MIMS Philippines. Eprosartan: Uses, Dosage, Side Effects and More. [Link][3]

-

Medscape. Teveten (eprosartan) dosing, indications, interactions, adverse effects, and more. [Link][13]

-

Martin, M. T., et al. Pharmacology of the angiotensin II receptor antagonist, eprosartan. Journal of hypertension. Supplement : official journal of the International Society of Hypertension. 1998;16(4):S1-S10. [Link][8]

-

Google Patents. CN106083826A - A kind of irbesartan isomer and the preparation method of intermediate thereof. [15]

-

American Heart Association Journals. Spontaneously Hypertensive Rats. Hypertension. 1997;30:243–248. [Link][12]

-

Takezako, T., et al. The non-biphenyl-tetrazole angiotensin AT1 receptor antagonist eprosartan is a unique and robust inverse agonist of the active state of the AT1 receptor. British journal of pharmacology. 2017;174(12):1759-1771. [Link][9]

-

American Heart Association Journals. Two-Kidney, One Clip and One-Kidney, One Clip Hypertension in Mice. Hypertension. 2001;37:1160–1166. [Link][16]

-

Shah, R. P., et al. Identification and characterization of geometrical isomeric photo degradation product of eprosartan using LC-MS and LC-NMR. European Journal of Chemistry. 2011;2(2):152-157. [Link][5]

-

Maillard, M. P., et al. Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay. American journal of hypertension. 2000;13(1 Pt 1):71-77. [Link][17]

-

Guillaume, P., et al. Models of cardiovascular disease: measurement of antihypertensive activity in the conscious rat (SHR, DOCA-salt, and Goldblatt hypertension models). Current protocols in pharmacology. 2009;Chapter 5:Unit 5.53. [Link][10]

-

Drugs.com. Eprosartan Uses, Side Effects & Warnings. [Link][18]

-

Al-Dhfyan, A., et al. Formulation and characterization of eprosartan mesylate and β-cyclodextrin inclusion complex prepared by microwave technology. Polymers. 2022;14(10):2001. [Link][19]

-

Dr.Oracle. What is the preferred angiotensin (AT) receptor affinity, AT1 vs AT2, for antihypertensive medications in patients with hypertension?. [Link][20]

-

Google Patents. WO2010003996A1 - Eprosartan compositions. [4]

-

Bio-protocol. Two-kidney one-clip (2K1C) mouse model. [Link][21]

-

SciSpace. Identification and characterization of geometrical isomeric photo degradation product of eprosartan using LC-MS and LC-NMR. [Link][6]

-

Bio-protocol. Two-kidney one-clip (2K1C) mouse model. [Link][23]

-

MDPI. Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers. International Journal of Molecular Sciences. 2023;24(6):5349. [Link][24]

-

ResearchGate. Characterization and Solubility Studies of Pharmaceutical Cocrystals of Eprosartan Mesylate. [Link][25]

-

JoVE. A Modified Two Kidney One Clip Mouse Model of Renin Regulation in Renal Artery Stenosis. [Link][26]

-

National Institutes of Health. Angiotensin II receptor blockers: Class effects vs. Molecular effects. Journal of the American Society of Hypertension. 2012;6(5):315-323. [Link][27]

-

MDPI. Photocatalytic Degradation of Losartan with Bismuth Oxychloride: Batch and Pilot Scale Demonstration. Catalysts. 2021;11(1):101. [Link][28]

-

Diva-portal.org. Testing novel Angiotensin II receptor compounds to evaluate their vascular effects in vitro. [Link][29]

-

Google Patents. EP0973769B1 - Process for preparing eprosartan. [30]

-

World Journal of Pharmaceutical Sciences. FORMULATION AND IN VITRO EVALUATION OF EPROSARTAN CONTROLLED RELEASE TABLETS. [Link][31]

-

PubMed. AT1 antagonism by eprosartan lowers heart rate variability and baroreflex gain. International journal of cardiology. 2003;91(2-3):151-157. [Link][32]

-

National Institutes of Health. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. RSC Advances. 2022;12(28):17772-17778. [Link][33]

-

National Institutes of Health. Stroke-Prone SHR as Experimental Models for Cardiovascular Disease Risk Reduction in Humans. International Journal of Molecular Sciences. 2022;23(22):14418. [Link][34]

-

ResearchGate. Formulation and in vitro evaluation of eprosartan mesilate floating tablets using natural and synthetic polymers. [Link][35]

-

Google Patents. WO2011004384A2 - Process for the preparation of eprosartan. [36]

-

ResearchGate. Comparison of angiotensin II receptor antagonists. [Link][37]

-

Andrew Alliance. ACE Inhibition Assay - Protocol. [Link][38]

-

ResearchGate. (PDF) FORMULATION AND EVALUATION OF STABILIZED EPROSARTAN NANOSUSPENSION. [Link][39]

-

National Institutes of Health. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model. Experimental and therapeutic medicine. 2017;13(4):1457-1464. [Link][40]

-

ResearchGate. Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. [Link][41]

-

National Institutes of Health. Angiotensin II Receptor Blockers (ARB). StatPearls. [Link][11]

Sources

- 1. Eprosartan | C23H24N2O4S | CID 5281037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Eprosartan Mesylate? [synapse.patsnap.com]

- 3. mims.com [mims.com]

- 4. WO2010003996A1 - Eprosartan compositions - Google Patents [patents.google.com]

- 5. Identification and characterization of geometrical isomeric photo degradation product of eprosartan using LC-MS and LC-NMR | European Journal of Chemistry [eurjchem.com]

- 6. scispace.com [scispace.com]

- 7. Eprosartan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Pharmacology of the angiotensin II receptor antagonist, eprosartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The non‐biphenyl‐tetrazole angiotensin AT1 receptor antagonist eprosartan is a unique and robust inverse agonist of the active state of the AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Models of cardiovascular disease: measurement of antihypertensive activity in the conscious rat (SHR, DOCA-salt, and Goldblatt hypertension models) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Teveten (eprosartan) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 14. eprosartan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. CN106083826A - A kind of irbesartan isomer and the preparation method of intermediate thereof - Google Patents [patents.google.com]

- 16. ahajournals.org [ahajournals.org]

- 17. Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Eprosartan Uses, Side Effects & Warnings [drugs.com]

- 19. Formulation and characterization of eprosartan mesylate and β-cyclodextrin inclusion complex prepared by microwave technology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. droracle.ai [droracle.ai]

- 21. Renovascular hypertension using a modified two-kidney, one-clip approach in mice is not dependent on the α1 or α2 Na-K-ATPase ouabain-binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 22. inotiv.com [inotiv.com]

- 23. bio-protocol.org [bio-protocol.org]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. jove.com [jove.com]

- 27. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]

- 28. electronmicroscopylab.upatras.gr [electronmicroscopylab.upatras.gr]

- 29. diva-portal.org [diva-portal.org]

- 30. EP0973769B1 - Process for preparing eprosartan - Google Patents [patents.google.com]

- 31. wjpsonline.com [wjpsonline.com]

- 32. AT1 antagonism by eprosartan lowers heart rate variability and baroreflex gain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Stroke-Prone SHR as Experimental Models for Cardiovascular Disease Risk Reduction in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. WO2011004384A2 - Process for the preparation of eprosartan - Google Patents [patents.google.com]

- 37. researchgate.net [researchgate.net]

- 38. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 39. researchgate.net [researchgate.net]

- 40. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 41. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In-Vitro Binding Affinity of (Z)-Eprosartan to AT1 Receptors

This guide provides a comprehensive technical overview of the methodologies used to determine the in-vitro binding affinity of (Z)-Eprosartan to Angiotensin II Type 1 (AT1) receptors. It is intended for researchers, scientists, and drug development professionals actively engaged in cardiovascular pharmacology and G-protein coupled receptor (GPCR) research. This document delves into the theoretical underpinnings, detailed experimental protocols, data analysis, and interpretation of results, grounded in established scientific literature.

Introduction: The Renin-Angiotensin System and AT1 Receptor Antagonism

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis. The primary effector of this system, Angiotensin II (Ang II), exerts its physiological effects by binding to two main GPCR subtypes: the AT1 and AT2 receptors.[1][2] The majority of the well-characterized physiological and pathophysiological actions of Ang II, including vasoconstriction, aldosterone release, and cellular growth, are mediated through the AT1 receptor.[1] Consequently, the AT1 receptor has become a major therapeutic target for the management of hypertension and other cardiovascular diseases.[2][3]

Angiotensin II Receptor Blockers (ARBs) are a class of antihypertensive drugs that selectively antagonize the AT1 receptor.[4] Among these, (Z)-Eprosartan is structurally unique. Unlike many other ARBs, such as losartan or candesartan, Eprosartan is a non-biphenyl, non-tetrazole compound.[5][6] This distinct chemical scaffold results in a unique binding mode within the AT1 receptor pocket, offering a compelling case study in structure-activity relationships.

This guide will focus on the in-vitro characterization of Eprosartan's binding affinity, a critical parameter in drug development that quantifies the strength of the interaction between a ligand and its receptor. The primary method discussed is the radioligand binding assay, the gold standard for quantifying receptor-ligand interactions.[7][8][9]

The Molecular Basis of Eprosartan's Interaction with the AT1 Receptor

The binding of Eprosartan to the AT1 receptor is a high-affinity interaction dictated by specific molecular contacts. Docking studies and mutagenesis experiments have revealed key residues within the receptor's transmembrane helices that are crucial for this interaction. Eprosartan utilizes its two carboxyl groups to form salt bridges with Arg167 located in the second extracellular loop (ECL2).[1] Additionally, the thiophene moiety of Eprosartan engages in hydrophobic interactions with Pro285 and Ile288 in transmembrane helix 7.[1] This binding mode is distinct from that of biphenyl-tetrazole ARBs and contributes to Eprosartan's specific pharmacological profile.[1][10]

Principles of Radioligand Binding Assays

Radioligand binding assays are powerful tools for quantifying the interaction between a ligand and a receptor.[7][8] These assays rely on the use of a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest. The binding affinity of an unlabeled compound, such as Eprosartan (a "cold" ligand), can be determined through competitive binding experiments.

In a competitive binding assay, a fixed concentration of a high-affinity radioligand is incubated with a source of the AT1 receptor (typically cell membranes) in the presence of increasing concentrations of the unlabeled competitor, Eprosartan. Eprosartan will compete with the radioligand for binding to the AT1 receptor. By measuring the decrease in the amount of bound radioligand as the concentration of Eprosartan increases, we can determine the inhibitor concentration that displaces 50% of the specific radioligand binding (the IC50 value). The IC50 value can then be converted to an inhibition constant (Ki), which represents the binding affinity of the competitor for the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay for Eprosartan

This section provides a detailed, step-by-step methodology for determining the binding affinity of (Z)-Eprosartan for the AT1 receptor using a competitive radioligand binding assay. This protocol is a synthesized representation of standard practices in the field.[1][7][8]

Materials and Reagents

-

AT1 Receptor Source: Cell membranes prepared from a cell line recombinantly expressing the human AT1 receptor (e.g., HEK-293 or COS-1 cells).[1][11]

-

Radioligand: A high-affinity, selective AT1 receptor radioligand such as ³H-candesartan or ¹²⁵I-[Sar¹,Ile⁸]AngII.[1][11]

-

Unlabeled Competitor: (Z)-Eprosartan mesylate.

-

Non-specific Binding Control: A high concentration of a potent, unlabeled AT1 receptor antagonist (e.g., 10 µM Candesartan).[1]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Scintillation Cocktail (if using a tritium-labeled radioligand).

-

96-well plates. [1]

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Cell harvester.

-

Scintillation counter or gamma counter.

Experimental Workflow

The following diagram illustrates the key steps in the competitive binding assay.

Sources

- 1. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioligands for the angiotensin II subtype 1 (AT1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eprosartan | C23H24N2O4S | CID 5281037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The non‐biphenyl‐tetrazole angiotensin AT1 receptor antagonist eprosartan is a unique and robust inverse agonist of the active state of the AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. multispaninc.com [multispaninc.com]

- 9. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 10. Differentiation between binding sites for angiotensin II and nonpeptide antagonists on the angiotensin II type 1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of (Z)-Eprosartan

Abstract

Eprosartan is a widely prescribed angiotensin II receptor antagonist for the management of hypertension.[1] The therapeutic agent is the (E)-isomer, while its geometric isomer, (Z)-Eprosartan, is considered a critical process-related impurity and potential photodegradation product.[2][3] Ensuring the stereoisomeric purity of the active pharmaceutical ingredient (API) is paramount for drug safety and efficacy. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous identification and characterization of (Z)-Eprosartan. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Criticality of Stereoisomeric Purity in Eprosartan

Eprosartan functions by selectively blocking the AT1 receptor, thereby inhibiting the vasoconstrictive effects of angiotensin II.[4][5] The molecule's biological activity is intrinsically linked to its three-dimensional geometry. The active pharmaceutical ingredient (API) is specifically the (E)-isomer, characterized by the trans configuration of the carboxylic acid and thiophene-methyl groups across the acrylic acid double bond.

The (Z)-isomer, conversely, is an impurity that may arise during synthesis or through photodegradation.[2][6] Regulatory bodies such as the ICH and FDA mandate strict control over impurities.[6] The presence of the (Z)-isomer, even in small quantities, can potentially impact the drug's efficacy and safety profile. Therefore, robust, specific, and sensitive analytical methods are required to differentiate and quantify this isomer. This guide details the application of orthogonal spectroscopic techniques to achieve this goal, providing a self-validating system for the comprehensive characterization of (Z)-Eprosartan.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Differentiation

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, offering unparalleled insight into the chemical environment of individual nuclei. For differentiating geometric isomers like (E)- and (Z)-Eprosartan, ¹H NMR is particularly powerful due to the distinct spatial relationships of protons across the double bond.

The Causality Behind NMR for Isomer Analysis

The key to distinguishing the E and Z isomers lies in the Nuclear Overhauser Effect (NOE) and differences in chemical shifts arising from anisotropic effects. In the (Z)-isomer, the carboxylic acid and the thiophene ring are on the same side of the double bond. This proximity leads to steric hindrance and altered electronic environments compared to the (E)-isomer, where they are on opposite sides. Consequently, protons near the double bond will exhibit measurably different chemical shifts and through-space correlations.

Expected ¹H and ¹³C NMR Spectral Features of (Z)-Eprosartan

While the bulk of the molecular framework will show similar NMR signals for both isomers, the region around the C=C double bond is diagnostically critical. Forced degradation studies have been instrumental in generating and characterizing the (Z)-isomer.[2][3]

-

¹H NMR: The most significant difference is anticipated for the vinylic proton and the methylene protons of the thiophene-methyl group. Due to the anisotropic effect of the nearby carboxylic acid in the (Z) configuration, the vinylic proton is expected to be shifted to a different field compared to the (E)-isomer. Studies on similar compounds suggest that protons on a double bond in a cis (Z) configuration often resonate at a slightly different field than their trans (E) counterparts.[7]

-

¹³C NMR: The carbon atoms of the double bond (C=C) and the carbonyl carbon of the acrylic acid moiety are in different electronic environments in the two isomers. This is expected to result in a chemical shift difference of several ppm, providing a clear fingerprint for each isomer.[7]

Table 1: Anticipated Diagnostic NMR Chemical Shifts (δ) for (Z)-Eprosartan vs. (E)-Eprosartan

| Nucleus | (E)-Eprosartan (Active Drug) | (Z)-Eprosartan (Impurity) | Rationale for Expected Shift |

| Vinylic C-H | ~7.75 ppm[8] | Shifted from 7.75 ppm | Altered magnetic environment due to proximity of carboxylic acid and thiophene ring. |

| Thiophene-CH₂ | Distinct singlet/doublet | Shifted from (E)-isomer value | Changed spatial relationship with the imidazole and acrylic acid moieties. |

| Vinylic =C-COOH | Distinct signal | Shifted by several ppm | Significant change in electronic environment and steric strain. |

| Vinylic =C-Thiophene | Distinct signal | Shifted by several ppm | Significant change in electronic environment and steric strain. |

Experimental Protocol: High-Resolution ¹H NMR

This protocol is designed to achieve optimal resolution for distinguishing closely related isomer signals.

-

Sample Preparation:

-

Accurately weigh ~5 mg of the Eprosartan sample (or the enriched (Z)-isomer sample).

-

Dissolve in 0.7 mL of a suitable deuterated solvent, such as acetone-d₆ or DMSO-d₆. Rationale: These solvents are chosen for their ability to dissolve the polar Eprosartan molecule and for their non-interfering residual solvent peaks.

-

Vortex gently to ensure complete dissolution. Filter if any particulate matter is visible.

-

-

Instrument Setup (500 MHz or higher):

-

Causality: A high-field magnet (≥500 MHz) is crucial to maximize chemical shift dispersion, which is essential for resolving the subtle differences between isomer signals.

-

Lock and shim the instrument on the deuterated solvent signal to ensure magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Acquisition for Isomer Confirmation (2D NMR):

-

Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.[6]

-

Perform a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment. This is the definitive step. A cross-peak between the vinylic proton and the thiophene-methyl protons would provide unambiguous proof of the (Z) configuration, as these groups are spatially proximate only in this isomer.

-

-

Data Processing:

-

Apply Fourier transformation with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., acetone-d₆ at 2.05 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Group Vibrations

FT-IR spectroscopy provides information about the vibrational modes of functional groups. While it is less definitive than NMR for isomer differentiation, it serves as a rapid and valuable confirmatory technique, particularly for identifying characteristic functional groups and subtle changes in bond strength due to steric effects.

Expected FT-IR Spectral Features

The primary differences between the (E) and (Z) isomers in an IR spectrum will likely be subtle and found in the fingerprint region (below 1500 cm⁻¹). The different steric environments can slightly alter the vibrational frequencies of the C=C double bond and the C=O stretch of the carboxylic acid.

-

C=O Stretch: The carbonyl stretch of the acrylic acid in Eprosartan is typically observed around 1696 cm⁻¹.[8][9] In the (Z)-isomer, steric hindrance might slightly alter the conjugation and hydrogen bonding environment, potentially causing a minor shift in this peak's position or a change in its shape.

-

C=C Stretch: The alkene C=C stretch, which is often weak, may also show a slight shift.

-

Out-of-Plane Bending (γ-CH): For a trans double bond (E-isomer), a characteristic out-of-plane C-H bending vibration often appears around 960-980 cm⁻¹. This peak may be absent or shifted in the (Z)-isomer, providing a potential diagnostic marker.

Table 2: Key FT-IR Vibrational Frequencies for Eprosartan

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Expected Observation in (Z)-Isomer |

| O-H Stretch (Carboxylic Acid) | 2900-3100 (broad) | Largely unchanged, but may show subtle broadening differences. |

| C=O Stretch (Carboxylic Acid) | ~1696[8][9] | Minor shift (± 5-10 cm⁻¹) or peak broadening due to steric effects. |

| C=C Stretch (Alkene) | ~1630-1650 | Minor shift or change in intensity. |

| C-H Out-of-Plane Bend | ~960-980 (for E-isomer) | Potential absence or significant shift for the Z-isomer. |

| S-O Stretch (Mesylate Salt) | ~1210[8] | Unchanged, as it is part of the counter-ion. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern, rapid technique that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Collect a background spectrum of the empty ATR stage. This is a critical self-validating step to subtract atmospheric CO₂ and H₂O signals.

-

-

Sample Analysis:

-

Place a small amount (1-2 mg) of the solid Eprosartan sample directly onto the ATR crystal.

-

Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal. Causality: Consistent pressure is vital for reproducible spectral intensity.

-

-

Data Acquisition:

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background.

-

Perform an ATR correction if necessary, although for qualitative comparison, this is often optional.

-

Label the significant peaks and compare the spectrum of the test sample against a reference standard of pure (E)-Eprosartan.

-

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of (Z)-Eprosartan and providing structural information through fragmentation analysis. Since (Z)-Eprosartan is an isomer of the active drug, high-resolution mass spectrometry (HRMS) is key to confirming that they share the same elemental composition.[2][3]

Ionization and Fragmentation Logic

-

Ionization: Electrospray Ionization (ESI) is the preferred method for a polar, non-volatile molecule like Eprosartan.[10][11] It generates protonated molecules [M+H]⁺ with minimal in-source fragmentation, preserving the molecular ion for accurate mass determination.

-

Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the selected molecular ion. The fragmentation patterns of the (E) and (Z) isomers are expected to be very similar, as they involve the cleavage of the same bonds.[3] However, minor differences in the relative intensities of fragment ions may be observed due to different steric energies of the precursor ions.[6] The fragmentation of Eprosartan typically involves losses of CO₂ (44 Da) from the carboxylic acid groups and cleavage at the benzylic and imidazole positions.[10]

Expected Mass Spectral Data

-

Full Scan MS: Both (E)- and (Z)-Eprosartan will show a protonated molecular ion [M+H]⁺ at an m/z corresponding to the molecular formula C₂₃H₂₄N₂O₄S.

-

Calculated Monoisotopic Mass: 424.1457 Da

-

Expected [M+H]⁺: 425.1535 Da

-

-

MS/MS Fragmentation: Key fragment ions are expected from the cleavage of the molecule. A characteristic fragment at m/z 335 has been reported, corresponding to a significant portion of the core structure.[10] While the m/z values of the fragments will be identical for both isomers, their relative abundances might differ slightly.

Experimental Protocol: LC-MS/MS Analysis

This protocol couples liquid chromatography (for physical separation) with mass spectrometry (for detection and identification).

-

Chromatographic Separation:

-

A reverse-phase HPLC or UPLC system is required to separate the (E) and (Z) isomers prior to MS analysis.[2]

-

Column: A C18 column (e.g., 100 x 2.1 mm, 1.8 µm) provides excellent resolving power.

-

Mobile Phase: A gradient elution using acetonitrile and water with a modifier like 0.1% formic acid is typical. Rationale: Formic acid aids in the protonation of the analyte for positive-ion ESI.

-

Self-Validation: The chromatographic method must be validated for specificity to prove that the (Z)-isomer peak is fully resolved from the (E)-isomer and other impurities.

-

-

Mass Spectrometer Setup (Q-TOF or Orbitrap):

-

Causality: A high-resolution instrument like a Q-TOF or Orbitrap is necessary to obtain accurate mass measurements, confirming the elemental composition with sub-ppm mass accuracy.

-

Ionization Mode: ESI, Positive Ion Mode.

-

Full Scan (MS1): Acquire data over a range of m/z 100-600.

-

Tandem MS (MS2): Use data-dependent acquisition (DDA) to automatically trigger MS/MS scans on the most intense ions from the MS1 scan, specifically targeting the [M+H]⁺ ion of Eprosartan at m/z 425.15.

-

-

Data Analysis:

-

Extract the ion chromatogram for m/z 425.15 to visualize the separated (E) and (Z) isomer peaks.

-

Analyze the high-resolution MS1 spectrum for each peak to confirm the accurate mass and calculate the elemental formula.

-

Compare the MS/MS fragmentation spectra of the two isomers, noting any reproducible differences in fragment ion ratios.

-

Integrated Spectroscopic Strategy

Caption: Integrated workflow for the analysis of (Z)-Eprosartan.

The logical flow is as follows:

-

LC-MS provides initial evidence. The chromatography separates two peaks, and HRMS confirms they are isomers with the same mass and fragmentation pattern.

-

FT-IR provides rapid confirmation that the impurity possesses the same core functional groups as the API.

-

NMR , particularly 2D NOESY on the separated or enriched impurity fraction, provides the definitive, unambiguous structural proof of the (Z)-geometry.

This multi-technique approach ensures the highest level of scientific integrity and trustworthiness, meeting the stringent requirements of pharmaceutical quality control.

References

-

Pawar, S. D., et al. (2022). Formulation and characterization of eprosartan mesylate and β-cyclodextrin inclusion complex prepared by microwave technology. Journal of the Korean Chemical Society, 66(2), 134-145. [Link]

-

Shah, R. P., Sahu, A., & Singh, S. (2011). Identification and characterization of geometrical isomeric photo degradation product of eprosartan using LC-MS and LC-NMR. European Journal of Chemistry, 2(4), 473-479. [Link]

-

ResearchGate. (n.d.). Identification and characterization of geometrical isomeric photo degradation product of eprosartan using LC‐MS and LC‐NMR. Retrieved from ResearchGate. [Link]

-

Shah, R. P., Sahu, A., & Singh, S. (2011). Identification and characterization of geometrical isomeric photo degradation product of eprosartan using LC-MS and LC-NMR. SciSpace. [Link]

-

Ghule, A. R., Shinkar, D. M., & Saudagar, R. B. (2015). UV Spectrometric Method for the Estimation of Eprosartan mesylate in Bulk and Pharmaceutical Formulation. International Journal of Pharma Sciences and Research, 6(1), 163-168. [Link]

-

Martin, G. R., et al. (1999). Pharmacology of eprosartan, an angiotensin II receptor antagonist: exploring hypotheses from clinical data. Journal of human hypertension, 13 Suppl 1, S21-S29. [Link]

-

PubChem. (n.d.). Eprosartan. National Center for Biotechnology Information. Retrieved from [Link]

-

Tekko, I. A., Ali, O. M., & Hatahet, T. (2019). The FTIR spectrum of Eprosartan Mesylate (ESM). ResearchGate. [Link]

-

Rao, D. D., et al. (2012). Study of Forced Degradation Behaviour of Eprosartan Mesylate and Development of Validated Stability Indicating Assay Method by UPLC. ResearchGate. [Link]

-

Yousaf, A. M., et al. (2022). Formulation and characterization of eprosartan mesylate and β-cyclodextrin inclusion complex prepared by microwave technology. ResearchGate. [Link]

-

Xu, X., et al. (2010). Characterization of a novel impurity in bulk drug eprosartan by ESI/MS(n) and NMR. Journal of pharmaceutical and biomedical analysis, 51(5), 1031-1036. [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) eprosartan mesylate; (b) HPβCD; (c) HPβCD: drug mixture... Retrieved from ResearchGate. [Link]

-

Patel, R., & Patel, P. (2014). analytical techniques for estimation of eprosartan mesylate: an overview. ResearchGate. [Link]

-

Goa, K. L., & Wagstaff, A. J. (1998). Eprosartan. Drugs, 55(5), 705-713. [Link]

-

Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural product reports, 33(3), 432-455. [Link]

-

Kim, D. H., et al. (2007). Determination of eprosartan in human plasma and urine by LC/MS/MS. Journal of pharmaceutical and biomedical analysis, 44(2), 513-519. [Link]

-

Kumar, S. A., et al. (2014). FORMULATION AND IN VITRO EVALUATION OF EPROSARTAN CONTROLLED RELEASE TABLETS. Asian Journal of Pharmaceutical and Clinical Research, 7(5), 180-186. [Link]

-

Lin, H. R., et al. (2014). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 19(7), 10326-10341. [Link]

-

Sahu, P. K., et al. (2008). Development and validation of a high-performance liquid chromatographic method for determination of eprosartan in bulk drug and tablets. Journal of AOAC International, 91(4), 746-751. [Link]

-

Trade Science Inc. (2010). Identification of E and Z isomers of some cephalosporins by NMR. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). eprosartan. Retrieved from [Link]

-

GLP Pharma Standards. (n.d.). Eprosartan USP Related Compound A. Retrieved from [Link]

-

Ali, A., et al. (2020). Prediction of the Fragmentation Pathway of Valsartan Protonated Ion. American Journal of Analytical Chemistry, 11, 221-231. [Link]

-

Al-Najjar, I. M., & Al-Lohedan, H. A. (2010). ¹H ¹³C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines. Journal of Saudi Chemical Society, 14(1), 1-8. [Link]

-

Klick, S., et al. (2005). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. [Link]

-

Reddy, G. O., et al. (2010). SYNTHESIS AND CHARACTERIZATION OF IRBESARTAN IMPURITIES. Organic Chemistry: An Indian Journal, 6(2), 116-122. [Link]

-

Hawe, A., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34-39. [Link]

-

Główka, M. L., et al. (2011). Eprosartan mesylate, an angiotensin II receptor antagonist. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1770. [Link]

Sources

- 1. Eprosartan | C23H24N2O4S | CID 5281037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification and characterization of geometrical isomeric photo degradation product of eprosartan using LC-MS and LC-NMR | European Journal of Chemistry [eurjchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacology of eprosartan, an angiotensin II receptor antagonist: exploring hypotheses from clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eprosartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. tsijournals.com [tsijournals.com]

- 8. Formulation and characterization of eprosartan mesylate and β-cyclodextrin inclusion complex prepared by microwave technology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of a novel impurity in bulk drug eprosartan by ESI/MS(n) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of eprosartan in human plasma and urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure and Polymorphism of (Z)-Eprosartan

This guide provides a comprehensive technical overview of the solid-state chemistry of Eprosartan, focusing on its crystal structure and polymorphism. As the commercially developed form is predominantly the mesylate salt of the (E)-isomer, a significant portion of this document synthesizes the extensive research conducted on this entity to improve its biopharmaceutical properties. The principles and methodologies described herein are directly applicable to the study of the (Z)-isomer, an area where public domain data remains limited, presenting opportunities for novel research.

Executive Summary: The Critical Role of Solid-State Chemistry in Drug Development

Eprosartan is a potent angiotensin II receptor antagonist utilized in the management of hypertension.[1][2] It exists as two geometric isomers, (E)-Eprosartan and (Z)-Eprosartan.[1][3] The therapeutic agent, primarily developed and studied as Eprosartan Mesylate (EM), is the salt of the (E)-isomer.[2][4] A significant challenge in the clinical application of Eprosartan is its low oral bioavailability (approximately 13%), which is attributed to its poor aqueous solubility.[5][6] This characteristic places Eprosartan in Class II of the Biopharmaceutics Classification System (BCS).[4]

For any active pharmaceutical ingredient (API), particularly for BCS Class II compounds, the solid-state properties are of paramount importance. The crystal structure and the existence of multiple crystalline forms, a phenomenon known as polymorphism, can profoundly influence critical physicochemical properties such as solubility, dissolution rate, stability, and manufacturability. Consequently, a thorough understanding and control of the solid state are essential for ensuring consistent product quality and therapeutic efficacy.

This whitepaper delves into the known solid-state forms of Eprosartan, presenting available crystallographic data and exploring the landscape of its polymorphism. It further details crystal engineering strategies that have been successfully employed to modulate its physical properties. The methodologies and experimental protocols provided serve as a robust framework for researchers and drug development professionals engaged in the solid-state characterization and formulation of Eprosartan and other challenging APIs.

The Crystalline State of Eprosartan Mesylate ((E)-Isomer)

The majority of published research focuses on the crystalline form of Eprosartan Mesylate. This form serves as the baseline for evaluating amorphous and other modified solid states.

Powder X-ray Diffraction (PXRD) Analysis

PXRD is a cornerstone technique for the characterization of crystalline materials. It provides a unique fingerprint based on the diffraction of X-rays by the crystal lattice. The crystalline form of Eprosartan Mesylate exhibits a distinct diffractogram with characteristic peaks at specific 2θ angles.[4]

Table 1: Characteristic PXRD Peaks for Crystalline Eprosartan Mesylate [4]

| 2θ Angle (°) |

| 14.0 |

| 14.5 |

| 18.4 |

| 19.1 |

| 20.2 |

| 20.5 |

| 20.8 |

| 21.1 |

| 21.9 |

| 22.4 |

| 24.4 |

| 24.6 |

| 26.9 |

| 28.8 |

| 29.1 |

| 31.2 |

| 33.4 |

| 34.3 |

| 38.0 |

Data sourced from Alshehri et al. (2022).[4]

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is employed to study the thermal transitions of a material as a function of temperature. For a crystalline solid, the melting point is a key characteristic. Crystalline Eprosartan Mesylate displays a sharp endothermic peak corresponding to its melting point, typically observed around 248-253.5 °C.[1][4] The presence of a single, sharp peak is indicative of a pure, crystalline substance.

Morphological Analysis: Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the surface morphology of a material. Studies have shown that crystalline Eprosartan Mesylate typically presents as rod-shaped crystals with a rough surface texture.[4] This morphology can influence bulk powder properties such as flowability and compaction, which are critical for tablet manufacturing.

Workflow for Solid-State Characterization of a Crystalline API

Caption: Workflow for the primary solid-state characterization of a crystalline API.

Polymorphism in Eprosartan: An Area for Investigation

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have different physical properties, which can impact drug product performance.

The existence of an amorphous form of Eprosartan Mesylate is well-documented.[4] The amorphous state lacks the long-range molecular order of crystalline materials and typically exhibits higher apparent solubility and faster dissolution rates, albeit with lower thermodynamic stability.

Principles of Polymorph Screening

A polymorph screen is a systematic experimental search for different crystalline forms of a compound. The underlying principle is that the crystallization outcome is dependent on a variety of factors, including:

-

Solvent: The polarity, hydrogen bonding capability, and molecular structure of the solvent can influence which polymorph nucleates and grows.

-

Supersaturation: The rate at which supersaturation is achieved and the level of supersaturation can dictate the resulting solid form.

-

Temperature: Crystallization temperature affects solubility and nucleation/growth kinetics.

-

Presence of Impurities: Impurities can sometimes inhibit the formation of a stable form or promote the growth of a metastable one.

Experimental Protocol: General Polymorph Screening

This protocol outlines a general methodology for conducting a polymorph screen, which would be applicable to (Z)-Eprosartan.

Objective: To identify and characterize potential polymorphic forms of (Z)-Eprosartan.

Materials:

-

(Z)-Eprosartan

-

A diverse range of solvents (e.g., polar protic like methanol, ethanol; polar aprotic like acetone, acetonitrile; non-polar like hexane, toluene)

-

Vials, magnetic stir bars, heating plate, filtration apparatus

Methodology:

-

Solvent Selection & Solubility:

-

Determine the approximate solubility of (Z)-Eprosartan in a wide range of solvents at room temperature and an elevated temperature (e.g., 50 °C). This helps in designing crystallization experiments.

-

-

Crystallization Experiments (perform for each selected solvent):

-

Slow Evaporation: Prepare a nearly saturated solution at room temperature. Leave the vial loosely capped to allow the solvent to evaporate slowly over several days.

-

Cooling Crystallization: Prepare a saturated solution at an elevated temperature. Allow the solution to cool slowly to room temperature, and then further to 4 °C.

-

Anti-Solvent Addition: Prepare a concentrated solution of the API in a "good" solvent. Slowly add a miscible "anti-solvent" (in which the API is poorly soluble) until precipitation occurs.

-

Slurry Equilibration: Stir a suspension of the API in a selected solvent for an extended period (e.g., 7-14 days) at different temperatures (e.g., room temperature, 40 °C). This allows for conversion to the most thermodynamically stable form under those conditions.

-

-

Solid Form Isolation and Analysis:

-

Carefully isolate any solid material formed by filtration.

-

Dry the solids under appropriate conditions (e.g., vacuum oven at 40 °C).

-

Analyze each solid sample using PXRD as the primary tool to identify different crystal forms.

-

Further characterize unique forms using DSC, TGA (Thermogravimetric Analysis), and microscopy (SEM, PLM).

-

Diagram of a General Polymorph Screening Workflow

Caption: A generalized workflow for a comprehensive polymorph screening campaign.

Crystal Engineering: Modifying the Solid State of Eprosartan Mesylate

Given the solubility challenges of Eprosartan Mesylate, significant research has been directed towards crystal engineering approaches to create novel solid forms with enhanced dissolution properties.

Co-crystals

Co-crystals are multi-component crystalline solids where an API and one or more co-formers are present in a stoichiometric ratio within the same crystal lattice. This approach has been successfully applied to Eprosartan Mesylate.

Studies have shown that co-crystals of Eprosartan Mesylate with generally recognized as safe (GRAS) co-formers like succinic acid, p-aminobenzoic acid (PABA), and salicylic acid can be formed.[6] These co-crystals exhibit significantly different physicochemical properties compared to the parent drug, most notably a marked increase in aqueous solubility (up to 30-60 fold).[6] The formation of these new crystalline phases is confirmed by the appearance of new, unique peaks in their PXRD patterns and shifts in their melting points as observed by DSC.[5]

Experimental Protocol: Co-crystal Preparation by Liquid-Assisted Grinding

Objective: To prepare a co-crystal of Eprosartan Mesylate with a selected co-former.

Materials:

-

Eprosartan Mesylate (EM)

-

Co-former (e.g., Succinic Acid)

-

Small amount of a grinding solvent (e.g., methanol, ethanol)

-

Mortar and pestle or a ball mill

-

Spatula

Methodology:

-

Stoichiometric Measurement: Accurately weigh stoichiometric amounts of EM and the co-former (e.g., a 1:1 molar ratio).

-

Grinding: Place the powders in a mortar.

-

Liquid Addition: Add a minimal amount of the grinding solvent (a few drops) to moisten the powder mixture. The solvent acts as a catalyst for the molecular rearrangement into the co-crystal lattice.

-

Mechanical Grinding: Grind the mixture vigorously with the pestle for a sustained period (e.g., 30-60 minutes). The mixture may become pasty and then dry again.

-

Drying: Scrape the resulting powder from the mortar and dry it in a vacuum oven at a mild temperature (e.g., 40 °C) to remove any residual solvent.

-

Characterization: Analyze the resulting solid by PXRD to confirm the formation of a new crystalline phase, distinct from the starting materials. Further characterization by DSC and FTIR is recommended.

Inclusion Complexes

An inclusion complex is a system where one chemical compound (the "host") forms a cavity in which molecules of a second "guest" compound are located. Cyclodextrins are common hosts used in the pharmaceutical industry. The formation of an inclusion complex with Eprosartan Mesylate and β-cyclodextrin has been shown to significantly improve its solubility and dissolution rate.[4] The encapsulation of the drug within the hydrophobic cavity of the cyclodextrin molecule can lead to the formation of an amorphous solid dispersion, as evidenced by the disappearance of the characteristic crystalline peaks of the drug in the PXRD pattern.[4]

Experimental Protocol: Inclusion Complex Preparation by Microwave Irradiation

Objective: To prepare an Eprosartan Mesylate-β-cyclodextrin inclusion complex.

Materials:

-

Eprosartan Mesylate (EM)

-

β-cyclodextrin (β-CD)

-

Ethanol/water mixture

-

Mortar and pestle

-

Microwave oven

Methodology:

-

Weighing: Accurately weigh equimolar amounts of EM and β-CD.

-

Mixing: Place the powders in a mortar and blend them thoroughly.

-

Paste Formation: Add a small amount of an ethanol/water solvent mixture and triturate with the pestle to form a homogeneous paste.

-

Microwave Irradiation: Transfer the paste to a beaker and place it in a microwave oven. Irradiate at a specified power (e.g., 500 W) for a short duration, with intermittent stirring, to facilitate complex formation.

-

Drying: Cool the resulting mass and store it in a desiccator for 48 hours to ensure complete removal of residual moisture.

-

Characterization: Analyze the final product using PXRD, DSC, and FTIR to confirm the formation of the inclusion complex and the amorphization of the drug.

Diagram of Crystal Engineering Strategies for Eprosartan

Caption: Crystal engineering strategies to enhance the biopharmaceutical properties of Eprosartan Mesylate.

Conclusion and Future Directions

The solid-state chemistry of Eprosartan is a critical determinant of its clinical performance. While the publicly available research predominantly focuses on the mesylate salt of the (E)-isomer, the findings provide a robust foundation for understanding and manipulating its physicochemical properties. The known crystalline form of Eprosartan Mesylate is well-characterized by standard solid-state analytical techniques.

The primary challenge of poor solubility has driven extensive research into crystal engineering, leading to the successful development of co-crystals and inclusion complexes with significantly improved dissolution characteristics. The protocols and workflows detailed in this guide offer a practical framework for the characterization, screening, and modification of Eprosartan's solid forms.

A conspicuous gap in the scientific literature is the lack of detailed crystallographic data and a systematic polymorphism study for the (Z)-Eprosartan isomer free base. While patent literature hints at the existence of polymorphs for the eprosartan acid, a full academic disclosure is absent. This represents a significant opportunity for future research. A comprehensive investigation into the polymorphism of (Z)-Eprosartan, including the determination of single-crystal structures of its different forms, would provide invaluable insights into its solid-state behavior and could potentially unlock new formulation strategies with optimized properties. Such studies are fundamental to ensuring the development of robust and efficacious pharmaceutical products.

References

-

Alshehri, S., Imam, S. S., Al-Shehri, S., et al. (2022). Formulation and characterization of eprosartan mesylate and β-cyclodextrin inclusion complex prepared by microwave technology. Pharmaceutical Development and Technology, 27(6), 735-747. Available from: [Link]

-

PubChem. (n.d.). Eprosartan. National Center for Biotechnology Information. Retrieved from: [Link]

-

Alshehri, S., Imam, S. S., Al-Shehri, S., et al. (2022). Formulation and characterization of eprosartan mesylate and β-cyclodextrin inclusion complex prepared by microwave technology. PubMed Central. Retrieved from: [Link]

- De Groot, A. W., & Van Der Hoeven, R. A. (2010). Eprosartan compositions. (WO2010003996A1). Google Patents.

-

PubChem. (n.d.). Eprosartan Mesylate. National Center for Biotechnology Information. Retrieved from: [Link]

-

Bhandaru, J. S., Goud, N. R., & Cherukuri, S. (2015). Characterization and Solubility Studies of Pharmaceutical Cocrystals of Eprosartan Mesylate. Crystal Growth & Design, 15(8), 3841-3851. Available from: [Link]

-

PubChem. (n.d.). (Z)-Eprosartan. National Center for Biotechnology Information. Retrieved from: [Link]

Sources

- 1. Eprosartan | C23H24N2O4S | CID 5281037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Eprosartan Mesylate | C24H28N2O7S2 | CID 5282474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Z)-Eprosartan | C23H24N2O4S | CID 6398765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Formulation and characterization of eprosartan mesylate and β-cyclodextrin inclusion complex prepared by microwave technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. WO2010003996A1 - Eprosartan compositions - Google Patents [patents.google.com]

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Quantification of (Z)-Eprosartan

Abstract

This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of (Z)-Eprosartan, a critical geometric isomer and potential photodegradation impurity of Eprosartan Mesylate. The method is designed for researchers, quality control analysts, and drug development professionals, providing a robust protocol for ensuring the purity and stability of Eprosartan in bulk drug substances and pharmaceutical formulations. The method development was guided by a systematic approach, culminating in a validated procedure that adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction: The Significance of Isomeric Purity

Eprosartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension.[3] The active pharmaceutical ingredient (API) is the (E)-isomer of 4-({2-butyl-5-[2-carboxy-2-(thiophen-2-ylmethyl)eth-1-en-1-yl]-1H-imidazol-1-yl}methyl)benzoic acid.[4] During the synthesis or upon exposure to certain stress conditions, particularly light, the thermodynamically more stable (E)-isomer can convert to its geometric counterpart, the (Z)-isomer.[5]

The presence and quantity of the (Z)-isomer are critical quality attributes, as impurities can affect the safety and efficacy of the final drug product. Regulatory agencies require that any impurity above a specified threshold be reported, identified, and qualified. Therefore, a precise, accurate, and specific analytical method is essential for resolving and quantifying the (Z)-isomer from the parent (E)-isomer and any other potential degradation products. This document provides a comprehensive guide to the development and validation of such a method.

Method Development Strategy: A Logic-Driven Approach

The primary objective is to achieve baseline separation between the (E)-Eprosartan peak and the (Z)-Eprosartan isomer, as well as any degradants generated under stress conditions. Reversed-phase chromatography is the technique of choice due to the moderately non-polar nature of Eprosartan.

Causality of Experimental Choices

-

Column Selection: A C18 stationary phase is selected as the initial choice. Its hydrophobic nature provides effective retention for Eprosartan. A column with dimensions of 150 x 4.6 mm and a 5 µm particle size offers a good balance between resolution, efficiency, and backpressure.[6]

-

Wavelength Selection: Eprosartan exhibits significant UV absorbance. Based on published spectra and empirical data, a detection wavelength of 232-235 nm provides high sensitivity for both the parent drug and its related substances.[4][6][7] For this method, 235 nm was chosen to maximize the signal-to-noise ratio.

-

Mobile Phase Selection:

-

Aqueous Phase (Buffer): Eprosartan is an acidic compound with two carboxylic acid groups. Controlling the pH of the mobile phase is paramount for achieving symmetrical peak shapes and reproducible retention times. A phosphate buffer at a pH of approximately 3.0 ensures that the carboxyl groups are protonated, minimizing peak tailing and enhancing retention on the C18 column.

-

Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and its superior UV transparency at lower wavelengths.

-

Gradient Elution: A gradient elution program is developed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (including the (Z)-isomer) are eluted with sharp peaks within a reasonable runtime. This is crucial for a stability-indicating method where various degradation products with different polarities may be present.

-

Method Development Workflow

The development process follows a structured, iterative path to achieve the desired chromatographic performance.

Caption: A logical workflow for HPLC method development.

Detailed Protocol: Optimized Stability-Indicating Method

This section provides the step-by-step protocol for the final, optimized HPLC method.

Instrumentation and Materials

-

HPLC System: An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a PDA or UV detector.

-

Chromatography Column: Develosil ODS UG-5 (150 x 4.6 mm, 5 µm) or equivalent C18 column.[6]

-

Reagents:

-

Eprosartan Mesylate Reference Standard (RS) and (Z)-Eprosartan RS.

-

Potassium Dihydrogen Orthophosphate (KH₂PO₄), HPLC grade.

-

Orthophosphoric Acid (H₃PO₄), HPLC grade.

-

Acetonitrile (ACN), HPLC grade.

-

Water, HPLC grade or Milli-Q.

-

Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂).

-

Preparation of Solutions

-

Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B (Organic): Acetonitrile, HPLC grade.

-

Diluent: Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.

-

Standard Stock Solution (Eprosartan): Accurately weigh and dissolve about 25 mg of Eprosartan Mesylate RS in a 50 mL volumetric flask with diluent to obtain a concentration of ~500 µg/mL.

-

Standard Stock Solution ((Z)-Eprosartan): Accurately weigh and dissolve about 10 mg of (Z)-Eprosartan RS in a 100 mL volumetric flask with diluent to obtain a concentration of ~100 µg/mL.

-

Working Standard Solution (for quantification): Prepare a suitable dilution from the stock solutions to achieve a final concentration in the expected linear range (e.g., 5 µg/mL of (Z)-Eprosartan).

-

Sample Solution: Accurately weigh and dissolve a quantity of the test sample (bulk drug or powdered tablets) in diluent to obtain a theoretical Eprosartan concentration of ~500 µg/mL. Sonicate to dissolve and filter through a 0.45 µm syringe filter before injection.

Optimized Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below.

| Parameter | Condition |

| Column | Develosil ODS UG-5 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.01M KH₂PO₄ Buffer, pH 3.0B: Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 0.8 mL/min[6] |

| Column Temperature | 30 °C |

| Detection | UV at 235 nm[6] |

| Injection Volume | 10 µL |